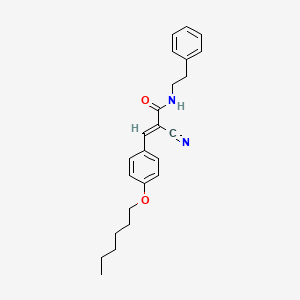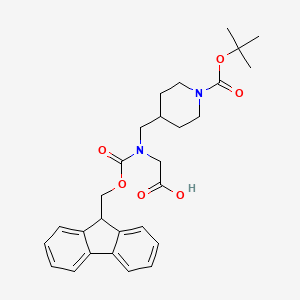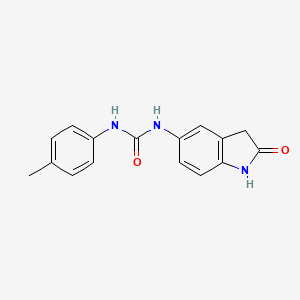
1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The derivatives of 2-Alkylideneindolin-3-one play an important role in modern medicinal chemistry . The bis-indole indirubin, a derivative of this compound, has been used for many years as an active component of traditional Chinese herbal medicine .Chemical Reactions Analysis
The preparation of these structures often involves the aldol condensation of 3H-indol-3-ones with carbonyl compounds . Other methods include the transition metal-catalyzed carbonylative cross-coupling of ortho-iodoanilines to alkynes .Scientific Research Applications
Synthesis and Characterization
A study on the preparation, spectroscopic elucidation, and investigation of antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety revealed insights into their structural and antioxidant behaviors. These derivatives showed significant activity in CUPRAC assays, indicating potential applications in fields requiring antioxidant properties (Yakan et al., 2021).
Another research developed a simple and efficient method for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and its thiourea derivatives. This new methodology affords the title compounds in good yields, highlighting their potential for various scientific applications (Yan, Lei, & Hu, 2014).
Biological Activities
The synthesis of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters was explored, showing that derivatives of 2-oxoindoline exhibit nootropic activity. This suggests the potential of these compounds in developing neuroprotective or cognitive-enhancing drugs (Altukhov, 2014).
A study on polymorphs of 1-(2-methyl-3-oxoisoindolin-5-yl)urea demonstrated different hydrogen-bond patterns, indicating the significance of structural variations in modifying biological interactions, which could be crucial for drug design and development (Tutughamiarso, Zeiger, & Bolte, 2011).
Antimicrobial and Antitumor Studies
Research on novel oxindolylpyrrolo[2,3-d]pyrimidines through a three-component sequential tandem reaction showed good to excellent yields of products with antimicrobial activities, suggesting their potential as antimicrobial agents (Rad‐Moghadam & Azimi, 2012).
A functionalization study of MWNT-COOH with (3-oxoindolin-2-ylidene) urea for in vitro antitumor study on gastric cancer presented a novel approach in nanotechnology for cancer therapy. This study illustrates the potential of functionalized nanotubes as chemotherapeutic agents (Keshel et al., 2013).
Mechanism of Action
properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-2-4-12(5-3-10)17-16(21)18-13-6-7-14-11(8-13)9-15(20)19-14/h2-8H,9H2,1H3,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLLTAXZIECGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)
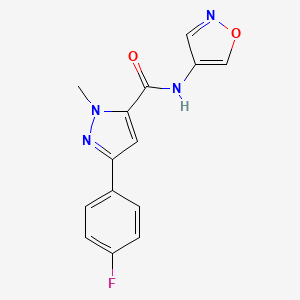


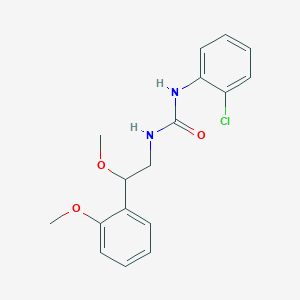
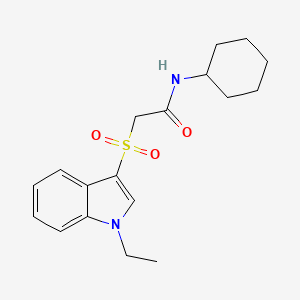
![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B3010496.png)
![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)

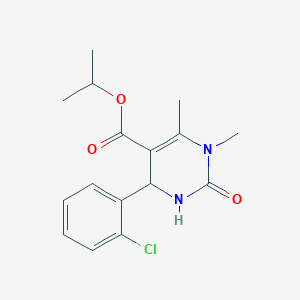
![N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3010503.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)
